Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-β-D-galactopyranoside Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-β-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 74801-29-9
VCID: VC0028559
InChI: InChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2/t36-,37+,38+,39-,40+/m1/s1
SMILES: C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Molecular Formula: C₄₀H₄₀O₅S
Molecular Weight: 632.81

Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-β-D-galactopyranoside

CAS No.: 74801-29-9

Reference Standards

VCID: VC0028559

Molecular Formula: C₄₀H₄₀O₅S

Molecular Weight: 632.81

Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-β-D-galactopyranoside - 74801-29-9

CAS No. 74801-29-9
Product Name Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-β-D-galactopyranoside
Molecular Formula C₄₀H₄₀O₅S
Molecular Weight 632.81
IUPAC Name (2R,3S,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane
Standard InChI InChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2/t36-,37+,38+,39-,40+/m1/s1
SMILES C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Synonyms Phenyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-1-thio-β-D-galactopyranoside; Gal-β-SPh[2346Bn]
PubChem Compound 11104159
Last Modified Nov 14 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator